The synthesis of desethyl-piperacillin primarily occurs in vivo as a result of the metabolism of piperacillin. Studies have shown that human liver microsomes are capable of converting piperacillin into desethyl-piperacillin. The process involves the hydrolysis of the beta-lactam ring, leading to the formation of the desethyl derivative.
In vitro studies utilizing human liver S9 fractions have indicated that cytochrome P450 enzymes play a significant role in this metabolic pathway. Specifically, the enzymes responsible for this transformation include CYP3A4 and CYP2C19, which facilitate the oxidative dealkylation process necessary for producing desethyl-piperacillin from piperacillin .
Desethyl-piperacillin participates in various chemical reactions typical for beta-lactam antibiotics, including hydrolysis and interactions with bacterial beta-lactamases. The compound exhibits stability under physiological conditions but can be hydrolyzed in alkaline environments.
In bacterial systems, desethyl-piperacillin can undergo acylation reactions with penicillin-binding proteins (PBPs), leading to inhibition of cell wall synthesis in susceptible bacteria. This mechanism is crucial for its antibacterial activity .
The mechanism of action for desethyl-piperacillin involves binding to PBPs located on the bacterial cell membrane. By inhibiting these proteins, desethyl-piperacillin disrupts the synthesis of peptidoglycan, a vital component of bacterial cell walls. This disruption results in cell lysis and ultimately leads to bacterial death.
Research indicates that desethyl-piperacillin retains significant antibacterial activity against various strains of bacteria, including some resistant strains, due to its ability to evade certain beta-lactamase enzymes .
Desethyl-piperacillin exhibits several notable physical and chemical properties:
These properties are essential for understanding how desethyl-piperacillin behaves in biological systems and its formulation into pharmaceutical products .
Desethyl-piperacillin is primarily utilized in clinical settings as a marker for assessing piperacillin metabolism in patients. Its presence can indicate effective dosing regimens for treating infections caused by susceptible bacteria. Furthermore, research into desethyl-piperacillin contributes to understanding antibiotic resistance mechanisms and developing new therapeutic strategies against resistant bacterial strains.
Desethyl-PIPC (CAS: 59703-78-5 or 860-44-6) has the molecular formula C₂₁H₂₃N₅O₇S and a molar mass of 489.51 g/mol. It features a β-lactam core fused to a thiazolidine ring, characteristic of penicillins, coupled with a modified ureidopiperazine side chain. The key structural distinction from piperacillin (C₂₃H₂₇N₅O₇S) is the absence of an ethyl group (–CH₂CH₃) on the piperazine nitrogen, resulting in a 3,5-dioxopiperazine-1-carboxamide moiety [1] [8]. This dealkylation reduces molecular weight by 28 Da and increases polarity, influencing its physicochemical behavior.
Table 1: Comparative Chemical Profiles of Desethyl-PIPC and Piperacillin
Property | Desethyl-PIPC | Piperacillin |
---|---|---|
Molecular Formula | C₂₁H₂₃N₅O₇S | C₂₃H₂₇N₅O₇S |
Molecular Weight (g/mol) | 489.51 | 517.56 |
CAS Number | 59703-78-5 / 860-44-6 | 61477-96-1 |
Key Functional Group | 3,5-Dioxopiperazine-1-carboxamide | 4-Ethyl-2,3-dioxopiperazine |
XLogP3 | -0.2 | 1.1 (estimated) |
Desethyl-PIPC was first identified in the mid-1990s through metabolic studies of piperacillin in humans. A pivotal 1997 study by researchers using human liver S9 fractions demonstrated its formation via oxidative N-deethylation, a pathway absent in common laboratory animals. The study revealed:
This discovery underscored a critical limitation of rodent models in predicting human antibiotic metabolism and emphasized the necessity of human tissue studies during drug development. The unique metabolic pathway also explained previously unaccounted pharmacokinetic variability in clinical piperacillin studies.
Desethyl-PIPC holds dual significance:
Table 2: Key Research Milestones for Desethyl-PIPC
Year | Milestone | Significance |
---|---|---|
1994 | First toxicity studies in rats | Established non-toxic metabolite profile [2] |
1997 | In vitro formation using human liver S9 fractions | Confirmed human-specific metabolism [2] |
2000s | Detection in clinical samples | Validated relevance in human pharmacology |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7